molecular formula C8H8ClFS B14035464 (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B14035464
M. Wt: 190.67 g/mol
InChI Key: GLHKSLGKQMGEBP-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8ClFS It is characterized by the presence of a chloro, fluoro, and methyl group attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 5-chloro-2-fluoro-3-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane
  • (5-Chloro-2-fluoro-3-methylphenyl)(ethyl)sulfane
  • (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfoxide

Uniqueness

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

5-chloro-2-fluoro-1-methyl-3-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

GLHKSLGKQMGEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)SC)Cl

Origin of Product

United States

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